molecular formula C15H12N4O B10850779 N-(2-aminophenyl)quinoxaline-6-carboxamide

N-(2-aminophenyl)quinoxaline-6-carboxamide

Cat. No.: B10850779
M. Wt: 264.28 g/mol
InChI Key: DINRLSVFUAZDMZ-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-aminophenyl)quinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating bacterial and fungal infections, as well as cancer.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. It can inhibit the activity of enzymes essential for the survival of microorganisms, leading to their death. In cancer cells, it can induce apoptosis by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminophenyl)quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 2-position and carboxamide group at the 6-position contribute to its unique pharmacological profile .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

N-(2-aminophenyl)quinoxaline-6-carboxamide

InChI

InChI=1S/C15H12N4O/c16-11-3-1-2-4-12(11)19-15(20)10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,16H2,(H,19,20)

InChI Key

DINRLSVFUAZDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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